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molecular formula C10H17BrO2 B8345169 1-(3-Bromopropyl)cyclobutanecarboxylic acid ethyl ester

1-(3-Bromopropyl)cyclobutanecarboxylic acid ethyl ester

Cat. No. B8345169
M. Wt: 249.14 g/mol
InChI Key: JZBJVQCZSYGNRB-UHFFFAOYSA-N
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Patent
US06458844B2

Procedure details

Using the general procedure described in example 41, starting with 1-(3-bromopropyl)cyclobutanecarboxylic acid ethyl ester, 1-[3-(methylthio)propyl]cyclobutanecarboxylic acid ethyl ester was prepared in 58% yield as a colorless oil. HR MS: Obs. mass, 216.1182. Calcd. mass, 216.1184 (M+). Also, 1-[3-(methylthio)propyl]cyclobutanecarboxylic acid was obtained in 16% yield as a colorless oil. HR MS: Obs. mass, 188.0872. Calcd. mass, 188.0871 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[3-(methylthio)propyl]cyclobutanecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(C1(CCCBr)CCC1)=O)C.C([O:16][C:17]([C:19]1([CH2:23][CH2:24][CH2:25][S:26][CH3:27])[CH2:22][CH2:21][CH2:20]1)=[O:18])C>>[CH3:27][S:26][CH2:25][CH2:24][CH2:23][C:19]1([C:17]([OH:18])=[O:16])[CH2:22][CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(CCC1)CCCBr
Step Two
Name
1-[3-(methylthio)propyl]cyclobutanecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(CCC1)CCCSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared in 58% yield as a colorless oil

Outcomes

Product
Name
Type
product
Smiles
CSCCCC1(CCC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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